molecular formula C14H19NO3 B250508 Tert-butyl 4-(allyloxy)phenylcarbamate

Tert-butyl 4-(allyloxy)phenylcarbamate

Cat. No.: B250508
M. Wt: 249.3 g/mol
InChI Key: XMCKZCIGDLMJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(allyloxy)phenylcarbamate, also known as TBAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPC is a carbamate derivative that is widely used in organic synthesis and biochemical research.

Scientific Research Applications

Tert-butyl 4-(allyloxy)phenylcarbamate has been used in various scientific research applications such as organic synthesis, drug discovery, and biochemical studies. This compound has been used as a building block for the synthesis of various compounds such as ureas, amides, and carbamates. This compound has also been used as a ligand in metal-catalyzed reactions, which have potential applications in drug discovery.

Mechanism of Action

Tert-butyl 4-(allyloxy)phenylcarbamate is a carbamate derivative that can act as a nucleophile due to the presence of the carbamate group. This compound can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This compound has also been shown to have anticonvulsant activity in animal models. This compound has been shown to have low toxicity and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(allyloxy)phenylcarbamate has several advantages for lab experiments. This compound is easy to synthesize and purify, making it a convenient building block for synthesis. This compound has low toxicity and is well tolerated in animal studies, making it a safe compound to work with. However, this compound has limitations in terms of its solubility and stability, which can limit its use in certain reactions.

Future Directions

There are several future directions for Tert-butyl 4-(allyloxy)phenylcarbamate research. This compound can be used as a ligand in metal-catalyzed reactions for the synthesis of new compounds. This compound can also be used as a chiral auxiliary in asymmetric synthesis for the synthesis of enantiopure compounds. This compound can also be used as a starting material for the synthesis of new carbamate derivatives with potential applications in drug discovery. Overall, this compound has significant potential for future research in various fields.

Synthesis Methods

Tert-butyl 4-(allyloxy)phenylcarbamate can be synthesized using a simple one-pot reaction of 4-hydroxyphenyl carbamate and allyl bromide in the presence of a base such as potassium carbonate. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product can be purified using column chromatography or recrystallization.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

tert-butyl N-(4-prop-2-enoxyphenyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16)

InChI Key

XMCKZCIGDLMJAS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C

Origin of Product

United States

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